molecular formula C25H31NO2 B10978672 Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

Cat. No.: B10978672
M. Wt: 377.5 g/mol
InChI Key: OTQOZAKAXWBPIV-UHFFFAOYSA-N
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Description

CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound with a molecular formula of C25H31NO2 It features a cyclohexyl group, a piperidine ring, and a hydroxy(diphenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with diphenylmethanol under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl{4-[methoxy(diphenyl)methyl]piperidino}methanone
  • Cyclohexyl{4-[fluoro(diphenyl)methyl]piperidino}methanone

Uniqueness

CYCLOHEXYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is unique due to the presence of the hydroxy(diphenyl)methyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

cyclohexyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C25H31NO2/c27-24(20-10-4-1-5-11-20)26-18-16-23(17-19-26)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23,28H,1,4-5,10-11,16-19H2

InChI Key

OTQOZAKAXWBPIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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